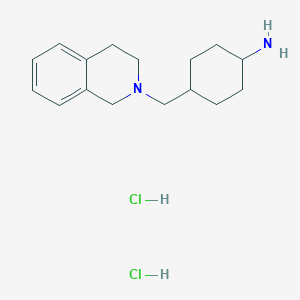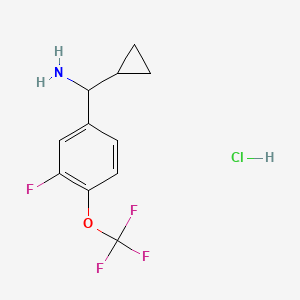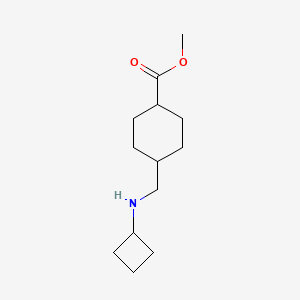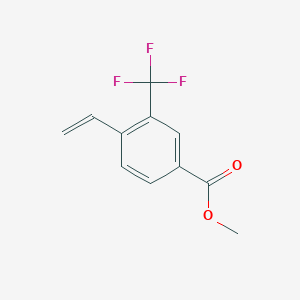
Benzoic acid, 4-ethenyl-3-(trifluoromethyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-ethenyl-3-(trifluoromethyl)-, methyl ester is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a trifluoromethyl group and an ethenyl group attached to the benzene ring, with a methyl ester functional group. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-ethenyl-3-(trifluoromethyl)-, methyl ester typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 4-ethenyl-3-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a difluoromethyl or monofluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Benzoic acid, 4-ethenyl-3-(trifluoromethyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzoic acid, 4-ethenyl-3-(trifluoromethyl)-, methyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic pockets in proteins or enzymes. The ethenyl group can participate in covalent bonding or π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
- Benzoic acid, 4-ethenyl-3-hydroxy-, methyl ester
- Benzoic acid, 4-ethenyl-, (3-ethyl-3-oxetanyl)methyl ester
Comparison: Benzoic acid, 4-ethenyl-3-(trifluoromethyl)-, methyl ester is unique due to the presence of the trifluoromethyl group, which imparts increased stability and lipophilicity compared to its analogs. This makes it particularly valuable in applications requiring enhanced chemical stability and bioavailability.
Properties
Molecular Formula |
C11H9F3O2 |
|---|---|
Molecular Weight |
230.18 g/mol |
IUPAC Name |
methyl 4-ethenyl-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H9F3O2/c1-3-7-4-5-8(10(15)16-2)6-9(7)11(12,13)14/h3-6H,1H2,2H3 |
InChI Key |
SRRPJATZUCQZIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C=C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


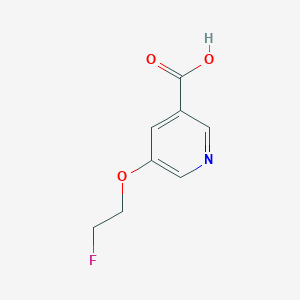




![6-[3-(2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-yloxycarbonylamino)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenylbutan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12072814.png)

